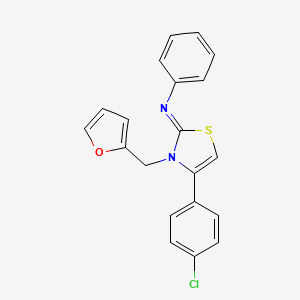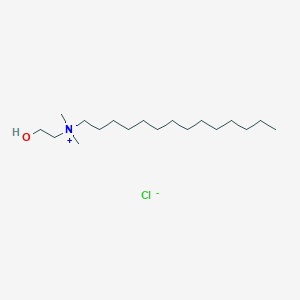methylidene}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12026514.png)
(4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C29H24N2O4S and a molecular weight of 496.59 g/mol This compound is notable for its unique structure, which includes a pyrrol-2-one core, a benzyloxy group, and a thienyl group
Preparation Methods
The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings
Chemical Reactions Analysis
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and thienyl groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar core structure but differs in the substitution pattern on the benzoyl and phenyl groups.
4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Another similar compound with variations in the phenyl group substitution.
Properties
Molecular Formula |
C29H24N2O4S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O4S/c1-19-15-22(11-12-23(19)35-18-20-7-3-2-4-8-20)27(32)25-26(24-10-6-14-36-24)31(29(34)28(25)33)17-21-9-5-13-30-16-21/h2-16,26,32H,17-18H2,1H3/b27-25+ |
InChI Key |
ZAJZGURVEKVQNQ-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)/O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-(4-ethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12026454.png)
![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026456.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026462.png)
![4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026484.png)
![N-(3,5-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026500.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026502.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12026506.png)
![[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12026507.png)
![N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026517.png)

![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026527.png)

